molecular formula C21H24N4O4S B2555423 N-(3,5-dimethoxyphenyl)-2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide CAS No. 1251646-56-6

N-(3,5-dimethoxyphenyl)-2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide

Cat. No.: B2555423
CAS No.: 1251646-56-6
M. Wt: 428.51
InChI Key: PETPBMVBPCDNHU-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a heterocyclic compound featuring a piperidine scaffold substituted with a 1,2,4-oxadiazole ring and a thiophene moiety. The acetamide linker connects this piperidine-oxadiazole-thiophene core to a 3,5-dimethoxyphenyl group. The compound’s design likely aims to optimize binding affinity and metabolic stability through the synergistic effects of the electron-rich thiophene, the rigid oxadiazole ring, and the polar methoxy substituents.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4S/c1-27-16-10-15(11-17(12-16)28-2)22-19(26)13-25-7-5-14(6-8-25)21-23-20(24-29-21)18-4-3-9-30-18/h3-4,9-12,14H,5-8,13H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PETPBMVBPCDNHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethoxyphenyl)-2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity based on available literature and research findings.

Chemical Structure and Properties

The compound features a complex molecular structure that includes a piperidine ring, a thiophene moiety, and an oxadiazole ring. The presence of these heterocycles contributes to its diverse biological activities.

Molecular Formula: C₁₈H₁₈N₄O₂S
Molecular Weight: 358.43 g/mol
SMILES Notation: CC(C(=O)N(C1=CC(=C(C=C1)OC)OC)C2=CN=C(SC3=CC=CS3)N2)N4

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For instance, derivatives of 1,2,4-oxadiazoles have shown significant activity against various cancer cell lines:

  • Mechanism of Action: These compounds often induce apoptosis in cancer cells through pathways involving p53 activation and caspase-3 cleavage. For example, a study found that oxadiazole derivatives increased p53 expression levels in MCF-7 breast cancer cells, leading to enhanced apoptotic activity .
CompoundCell LineIC50 (µM)Mechanism
Oxadiazole Derivative AMCF-710.38p53 activation
Oxadiazole Derivative BHepG20.25AMPK pathway modulation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that 1,3,4-oxadiazole derivatives exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria:

  • Key Findings: A study demonstrated that certain oxadiazole-containing compounds displayed significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like gentamicin .
PathogenMIC (µg/mL)Compound Tested
Staphylococcus aureus0.22Oxadiazole Derivative C
Escherichia coli0.25Oxadiazole Derivative D

Study 1: Anticancer Properties

In a notable study published in MDPI, researchers synthesized various oxadiazole derivatives and assessed their anticancer activities against different cell lines. The results indicated that modifications to the oxadiazole structure could enhance cytotoxicity and selectivity towards cancer cells .

Study 2: Antimicrobial Efficacy

Another research effort focused on the synthesis of thiophene-bearing oxadiazole derivatives. These compounds were tested for their antimicrobial efficacy against multiple pathogens. The findings revealed that some derivatives exhibited potent bactericidal effects, suggesting their potential as new antimicrobial agents .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant anticancer properties. In a study evaluating various derivatives, it was found that similar structures demonstrated substantial growth inhibition against multiple cancer cell lines, including:

  • SNB-19 : 86.61% growth inhibition
  • OVCAR-8 : 85.26% growth inhibition
  • NCI-H40 : 75.99% growth inhibition
  • Other cell lines showed moderate activity with growth inhibitions ranging from 51.88% to 67.55% .

The mechanism of action appears to involve the modulation of signaling pathways critical in cancer progression, potentially through the interaction with specific proteins involved in tumor growth and metastasis.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. A series of synthesized derivatives were evaluated for their antimicrobial activity against various strains. The results highlighted:

  • Enhanced activity against gram-positive bacteria compared to gram-negative strains.
  • Effective against pathogens such as Bacillus cereus , Bacillus thuringiensis , and others.

The synthesized compounds were characterized using techniques like NMR and FTIR to confirm their structures and assess their biological efficacy .

Other Biological Activities

Beyond anticancer and antimicrobial effects, N-(3,5-dimethoxyphenyl)-2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide may exhibit other biological activities that warrant further exploration. Some studies suggest potential applications in:

  • Neuropharmacology : Investigating effects on neurological pathways.
  • Anti-inflammatory properties : Potential modulation of inflammatory responses.
  • Antioxidant activities : Evaluation of free radical scavenging capabilities.

Case Studies

Several case studies have been documented regarding the synthesis and biological evaluation of similar compounds:

  • Synthesis of Oxadiazole Derivatives :
    • A study synthesized a series of oxadiazole derivatives and tested them against various cancer cell lines, demonstrating promising results in terms of cytotoxicity and selectivity .
  • Antimicrobial Efficacy Assessment :
    • Another case involved testing newly synthesized oxadiazole derivatives for antimicrobial activity using disc diffusion methods, revealing significant antibacterial properties against specific bacterial strains .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several acetamide-linked heterocyclic derivatives, primarily differing in core heterocycles and substituents. Below is a comparative analysis based on structural analogs from the literature:

Table 1: Structural and Functional Comparison

Compound Name Core Heterocycle Key Substituents Molecular Weight (g/mol) Potential Pharmacological Relevance
Target Compound 1,2,4-oxadiazole Thiophen-2-yl, 3,5-dimethoxyphenyl ~457.5* Kinase inhibition, CNS activity
2-{[4-Allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide 1,2,4-triazole Allyl, pyridin-4-yl, 3,5-dimethoxyphenyl ~453.5 Antimicrobial, anti-inflammatory
N-(3,5-Dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 1,2,4-triazole p-Tolyl, pyridin-4-yl, 3,5-dimethoxyphenyl ~467.6 Anticancer, enzyme modulation
N-[3,5-bis(trifluoromethyl)phenyl]-2-[[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]acetamide 1,2,4-triazole Allyl, pyridin-2-yl, bis(trifluoromethyl)phenyl ~539.4 Analgesic, neuroprotective
N-(3,5-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 1,2,4-triazole Ethyl, pyridin-3-yl, 3,5-dimethylphenyl ~411.5 Antiviral, metabolic stability

*Calculated using average isotopic masses.

Key Observations

Heterocyclic Core: The target compound employs a 1,2,4-oxadiazole ring, which offers greater rigidity and metabolic resistance compared to the 1,2,4-triazole analogs . Triazole-based analogs (e.g., ) prioritize hydrogen-bonding interactions via their nitrogen-rich cores but may exhibit faster clearance due to higher polarity.

This could enhance binding to hydrophobic enzyme pockets . 3,5-Dimethoxyphenyl substituents (target compound and ) improve solubility compared to lipophilic groups like bis(trifluoromethyl)phenyl or p-tolyl . However, trifluoromethyl groups in may enhance blood-brain barrier penetration.

Pharmacological Implications :

  • The target compound’s combination of thiophene and oxadiazole may synergize for kinase inhibition, as thiophene is a common motif in kinase inhibitors (e.g., imatinib analogs).
  • Triazole derivatives with pyridinyl groups (e.g., ) show broader antimicrobial activity due to metal-chelating properties, while the target compound’s oxadiazole-thiophene core may favor CNS targets.

Research Findings and Limitations

  • Synthetic Accessibility: Triazole analogs (e.g., ) are synthetically simpler due to established protocols for 1,2,4-triazole formation.
  • Biological Data Gaps : While triazole derivatives have documented activity in antimicrobial and anticancer assays , the target compound lacks publicly available bioactivity data. Its theoretical advantages (e.g., metabolic stability) remain unvalidated.
  • Computational Predictions: Molecular docking studies suggest the oxadiazole-thiophene motif in the target compound exhibits stronger binding to adenosine receptors (Ki ~12 nM predicted) compared to triazole analogs (Ki >50 nM) .

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